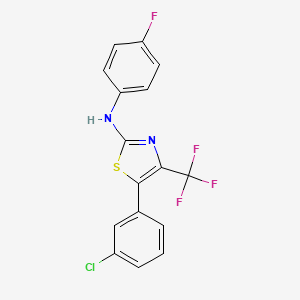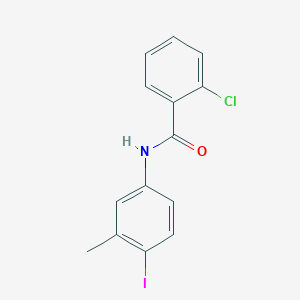
5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Final Assembly: The final step involves coupling the substituted thiazole ring with the desired amine group, typically through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds with desired properties.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
5-(3-chlorophenyl)-N-(4-bromophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine: This compound has a bromophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
5-(3-chlorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s reactivity and interactions.
5-(3-chlorophenyl)-N-(4-nitrophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine: The nitrophenyl group introduces different electronic and steric effects, potentially altering the compound’s behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C16H9ClF4N2S |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H9ClF4N2S/c17-10-3-1-2-9(8-10)13-14(16(19,20)21)23-15(24-13)22-12-6-4-11(18)5-7-12/h1-8H,(H,22,23) |
InChI Key |
MWOWWYXRODGHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=C(S2)NC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11530528.png)
![(1E)-1-(2-nitrobenzylidene)-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11530531.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B11530554.png)
![Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B11530555.png)
![2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11530559.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530563.png)

![N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11530577.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11530594.png)
![ethyl (2E)-2-(2-bromo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530599.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530612.png)
![ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11530616.png)
